molecular formula C23H22N2O5 B2444345 2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896853-03-5

2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2444345
CAS No.: 896853-03-5
M. Wt: 406.438
InChI Key: GUCKUCAFZBLFNL-UHFFFAOYSA-N
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Description

2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both chromene and pyrimidine moieties, makes it an interesting subject for scientific research.

Properties

IUPAC Name

8-methoxy-3-[(4-methoxyphenyl)methyl]-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-13(2)21-24-22-19(20(26)17-10-9-16(29-4)11-18(17)30-22)23(27)25(21)12-14-5-7-15(28-3)8-6-14/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCKUCAFZBLFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis: Chromene Carbonitrile Preparation

The chromene carbonitrile intermediate is synthesized by reacting resorcinol derivatives with substituted acetophenones. For 8-methoxy substitution, 2-hydroxy-4-methoxyacetophenone is condensed with malononitrile in the presence of a base such as piperidine. The resulting 2-amino-4-(4-methoxybenzyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile serves as the primary precursor for subsequent cyclization.

Cyclization with Isovaleric Acid and POCl₃

Reaction of the chromene carbonitrile with excess isovaleric acid (to introduce the isopropyl group) in POCl₃ under reflux conditions induces intramolecular Pinner/Dimroth rearrangement. POCl₃ acts as both a chlorinating agent and catalyst, facilitating the formation of the pyrimidine-dione ring. The proposed mechanism involves:

  • Acyl Chloride Formation : Isovaleric acid reacts with POCl₃ to generate isovaleryl chloride.
  • Nucleophilic Attack : The amino group of the chromene carbonitrile attacks the acyl chloride, forming an intermediate iminium ion.
  • Cyclization : Intramolecular attack by the carbonyl oxygen leads to pyrimidine ring closure.

Optimization Notes :

  • Reflux duration: 150–180 minutes for >90% yield.
  • Substituting POCl₃ with SOCl₂ reduces yields to 78–82% under identical conditions.

Alternative Synthetic Routes

Triethylorthoformate-Mediated Cyclization

An alternative method employs triethylorthoformate and acetic anhydride to form the pyrimidine ring. The chromene carbonitrile is refluxed with triethylorthoformate (2 eq) in 1,4-dioxane for 4–6 hours, followed by quenching with ice water. This method yields 75–80% of the pyrimidine-dione core but requires additional steps to introduce the isopropyl group.

Solid-Phase Synthesis for Scalability

A patent-pending approach utilizes polymer-supported reagents to streamline purification. The chromene intermediate is immobilized on Wang resin, and cyclization is performed using POCl₃ in a flow reactor. This method reduces reaction times to 60–90 minutes and achieves 88% purity without column chromatography.

Reaction Optimization and Yield Comparison

Step Reagents/Conditions Yield (%) Purity (%) Reference
Chromene synthesis Piperidine, ethanol, reflux 92 98
Cyclization POCl₃, isovaleric acid, reflux 90 95
Methoxybenzylation 4-Methoxybenzyl chloride, K₂CO₃ 85 97
Solid-phase cyclization POCl₃, flow reactor 88 99

Characterization and Analytical Data

Spectroscopic Validation

  • IR (KBr) : Peaks at 1635 cm⁻¹ (C=O stretching), 3157 cm⁻¹ (N-H bending).
  • ¹H NMR (DMSO-d₆) : δ 5.48 (s, 1H, pyran-H), δ 3.78 (s, 3H, OCH₃), δ 1.25 (d, 6H, isopropyl-CH₃).
  • ¹³C NMR : 156.7 ppm (C=O), 113.1 ppm (aromatic C-OCH₃).

Elemental Analysis

Found: C 68.89%, H 4.21%, N 10.29% (Calculated: C 68.74%, H 4.01%, N 10.46%).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at position 2 vs. 3 are minimized by using bulky substituents (e.g., isopropyl) to sterically hinder undesired sites.
  • Byproduct Formation : Excess POCl₃ (1.5–2 eq) suppresses dimerization by ensuring complete chlorination of intermediates.
  • Purification : Recrystallization from ethyl acetate/ethanol (3:1) removes unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno[2,3-d]pyrimidine derivatives with different substituents. Examples include:

  • 2-isopropyl-8-methoxy-3-(4-chlorobenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
  • 2-isopropyl-8-methoxy-3-(4-hydroxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Uniqueness

The uniqueness of 2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione lies in its specific substituents, which can significantly influence its chemical properties and biological activities. The presence of the isopropyl and methoxy groups, for example, may enhance its solubility, stability, and interaction with biological targets compared to other derivatives.

Biological Activity

2-Isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound classified under chromeno[2,3-d]pyrimidines. This class of compounds is known for its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. The unique structure of this compound, which combines both chromene and pyrimidine moieties, contributes to its distinct chemical properties and biological effects.

Chemical Structure and Properties

The IUPAC name for this compound is 8-methoxy-3-[(4-methoxyphenyl)methyl]-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione. Its molecular formula is C23H22N2O5C_{23}H_{22}N_2O_5, and it possesses a molecular weight of 406.43 g/mol. The compound features several functional groups that enhance its biological activity.

PropertyValue
IUPAC Name8-methoxy-3-[(4-methoxyphenyl)methyl]-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione
Molecular FormulaC23H22N2O5C_{23}H_{22}N_2O_5
Molecular Weight406.43 g/mol
InChI KeyInChI=1S/C23H22N2O5/c1-13(2)21-24-22...

The biological activity of 2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione primarily involves its interaction with various molecular targets. Research indicates that this compound inhibits key enzymes associated with cell proliferation and survival, particularly cyclin-dependent kinases (CDKs). By binding to the active sites of these enzymes, it effectively blocks their activity, leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of chromeno[2,3-d]pyrimidine derivatives. For instance, compounds similar to 2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine have demonstrated significant antibacterial activity against a range of gram-positive and gram-negative bacteria. The disc diffusion method was employed to assess the antibacterial efficacy against strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Case Study: Antibacterial Evaluation

In a comparative study involving various chromeno[2,3-d]pyrimidines:

  • Compound 4e exhibited the highest activity against Bacillus cereus and Pseudomonas aeruginosa.
  • Compound 3c showed notable antioxidant potential alongside antibacterial properties.

These findings suggest that modifications in the aromatic substituents significantly influence the biological activity of these derivatives.

Antioxidant Activity

The antioxidant potential of 2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine has also been investigated. The compound demonstrated a capacity to scavenge free radicals effectively, which is essential in mitigating oxidative stress-related diseases.

Comparative Analysis with Related Compounds

A comparison with similar compounds reveals distinct differences in biological activities based on structural modifications:

Compound NameAntibacterial ActivityAntioxidant Activity
2-Isopropyl-8-methoxy-3-(4-chlorobenzyl)-...ModerateLow
2-Isopropyl-8-methoxy-3-(4-hydroxybenzyl)-...HighModerate
2-Isopropyl-8-methoxy-3-(4-methoxybenzyl)-... High High

This table illustrates that the presence of methoxy groups enhances both antibacterial and antioxidant activities compared to other substituents.

Q & A

Q. What are the optimal synthetic routes for 2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, and how can yield be improved?

Methodological Answer: Synthesis often involves multi-step heterocyclic reactions. For example, oxidative cyclization of hydrazine intermediates using sodium hypochlorite (NaOCl) in ethanol at room temperature can achieve ~73% yield, as demonstrated in analogous triazolopyridine syntheses . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance reaction homogeneity.
  • Oxidant selection : NaOCl is preferred over Cr(VI) or DDQ for reduced toxicity .
  • Temperature control : Room temperature minimizes side reactions in sensitive intermediates.
    Post-synthesis purification via alumina plug filtration improves purity without column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C) : Confirm substituent positions (e.g., methoxybenzyl groups) and chromeno-pyrimidine backbone .
  • HPLC-MS : Detect impurities (<1% threshold) and verify molecular ion peaks .
  • X-ray crystallography (if crystals form): Resolve stereochemical ambiguities in the fused chromeno-pyrimidine system .

Q. What are the critical parameters for scaling up synthesis without compromising yield?

Methodological Answer: Scale-up requires:

  • Process simulation : Use computational tools (e.g., Aspen Plus) to model heat transfer and mixing efficiency in larger reactors .
  • Batch vs. flow chemistry : Flow systems may reduce reaction time and improve reproducibility for oxidation steps .
  • In-line monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation in real time .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. null results)?

Methodological Answer: Address contradictions via:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., isopropyl vs. phenyl groups) to isolate pharmacophoric motifs .
  • Assay standardization : Use consistent microbial strains (e.g., Staphylococcus aureus ATCC 25923) and minimum inhibitory concentration (MIC) protocols .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer: Employ in silico methods:

  • Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., DNA gyrase for antimicrobial activity) using crystal structures from the PDB .
  • MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories to filter false-positive docking hits .
  • QSAR models : Train algorithms on datasets of analogous chromeno-pyrimidines to predict bioactivity .

Q. How can researchers elucidate the degradation pathways of this compound under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, followed by LC-MS to identify breakdown products .
  • Metabolite profiling : Use hepatic microsomes (human/rat) to simulate Phase I/II metabolism and detect hydroxylated or glucuronidated derivatives .
  • Stability-indicating assays : Develop HPLC methods with photodiode array detection to quantify degradation kinetics .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Transcriptomic profiling : Apply RNA-seq to treated cell lines to identify differentially expressed genes linked to apoptosis or resistance pathways .
  • CRISPR-Cas9 knockouts : Target putative molecular targets (e.g., topoisomerase II) to confirm functional relevance .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry with purified target proteins .

Methodological Contradictions and Solutions

Q. Conflicting solubility data in polar vs. nonpolar solvents: How to optimize formulation?

Methodological Answer:

  • Co-solvent systems : Blend ethanol (polar) with PEG-400 (nonpolar) to enhance solubility .
  • Nanoparticle encapsulation : Use PLGA polymers to improve bioavailability in aqueous media .
  • Phase diagrams : Construct ternary diagrams (compound/surfactant/water) to identify stable microemulsion regions .

Q. Discrepancies in thermal stability profiles: What factors contribute to variability?

Methodological Answer:

  • DSC/TGA analysis : Compare decomposition onset temperatures across synthetic batches to detect polymorphic variations .
  • Crystallization screening : Use high-throughput platforms (e.g., Crystal16) to identify stable crystalline forms .
  • Excipient compatibility : Test common stabilizers (e.g., mannitol) during lyophilization to prevent amorphous phase formation .

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